

# Anthraquinone-2-carbonyl Chloride CAS number 6470-87-7 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Anthraquinone-2-carbonyl Chloride

**Cat. No.:** B1590788

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An In-depth Technical Guide to **Anthraquinone-2-carbonyl Chloride** (CAS: 6470-87-7)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Anthraquinone-2-carbonyl Chloride** (CAS No. 6470-87-7) is a highly reactive organic compound that serves as a critical intermediate in the synthesis of a diverse array of complex molecules. Characterized by a rigid, planar anthraquinone scaffold functionalized with a reactive acyl chloride group, this molecule is a cornerstone in the development of dyes, advanced materials, and pharmacologically active agents. Its utility is particularly pronounced in medicinal chemistry, where the anthraquinone core is recognized as a "privileged scaffold" for targeting various biological macromolecules. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and as a derivatization agent.

## Physicochemical and Spectral Properties

**Anthraquinone-2-carbonyl chloride** is typically a solid ranging in color from white to pale yellow or light orange.<sup>[1][2]</sup> It is sensitive to moisture and requires handling under inert, anhydrous conditions to prevent hydrolysis.<sup>[2]</sup>

## Physical and Chemical Data

The core physical and chemical properties are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	6470-87-7	[3]
Molecular Formula	C <sub>15</sub> H <sub>7</sub> ClO <sub>3</sub>	[3]
Molecular Weight	270.67 g/mol	[3][4]
Appearance	Light orange to yellow to green powder/crystal	
Melting Point	147 °C	[3]
Boiling Point	210 °C @ 0.2 mmHg	[3]
Density	~1.5 g/cm <sup>3</sup>	[3]
Purity	Typically >98.0% (HPLC)	[4]
Solubility	Insoluble in water; Soluble in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). [5][6]	

## Spectral Data Analysis

While specific spectra can vary by lot and solvent, the following provides an expert interpretation of the expected spectral characteristics.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by two distinct carbonyl stretching regions. A strong, sharp absorption is expected at high frequency, typically  $\sim$ 1780 cm<sup>-1</sup>, which is characteristic of the acid chloride C=O stretch. A second strong absorption appears at lower frequency, around  $\sim$ 1675 cm<sup>-1</sup>, corresponding to the two quinone C=O stretches. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm<sup>-1</sup> region.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The seven aromatic protons will appear in the downfield region, typically between  $\delta$  7.8 and 8.8 ppm. The proton at position 1 (H-1), being ortho to both a quinone carbonyl

and the electron-withdrawing carbonyl chloride group (at position 2), is expected to be the most deshielded and may appear as a distinct singlet or doublet. The remaining protons will exhibit complex splitting patterns (multiplets) characteristic of a substituted aromatic system.

- $^{13}\text{C}$  NMR: The spectrum will show three distinct carbonyl carbon signals. The acid chloride carbonyl is the most downfield, expected around  $\delta$  168-170 ppm. The two quinone carbonyls (C-9 and C-10) will be in the  $\delta$  181-183 ppm range. The remaining aromatic carbons will resonate between  $\delta$  127-136 ppm.
- Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak  $[\text{M}]^+$  will be observed at  $m/z$  270, with a characteristic  $[\text{M}+2]^+$  peak at  $m/z$  272 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A prominent fragment is expected from the loss of the chlorine radical (-Cl), resulting in an acylium ion at  $m/z$  235.

## Synthesis and Chemical Reactivity

### Synthesis Protocol

**Anthraquinone-2-carbonyl chloride** is most commonly synthesized from its corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ).<sup>[4]</sup>

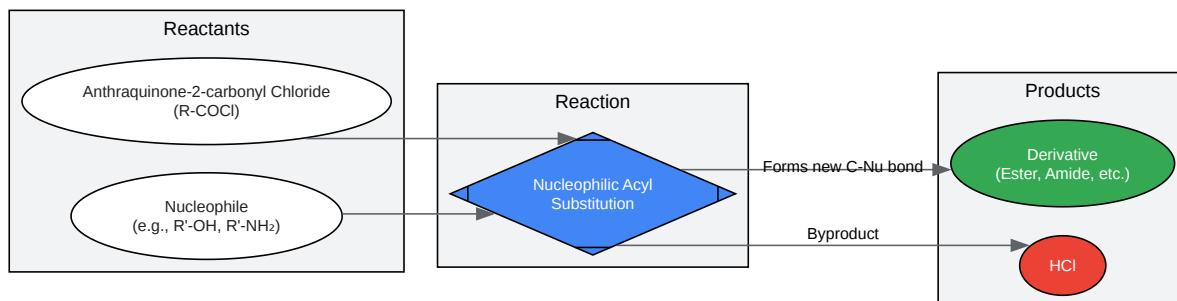
Protocol: Synthesis from Anthraquinone-2-carboxylic acid

- Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a drying tube or gas outlet to a scrubber), suspend Anthraquinone-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). A small amount of N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq) can be added to accelerate the reaction.
- Reaction: Heat the mixture to reflux (approx. 76 °C) and stir. The reaction progress can be monitored by the cessation of HCl gas evolution. Typically, the reaction is complete within 2-4 hours.
- Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is often of high purity. However, it can be further purified by recrystallization from a dry, non-polar solvent like hexane or by sublimation to

yield the final product.

## Chemical Reactivity

The synthetic utility of **Anthraquinone-2-carbonyl chloride** stems from the high electrophilicity of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are typically rapid and high-yielding, often run at or below room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.



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Caption: General Nucleophilic Acyl Substitution Pathway.

## Applications in Research and Drug Development

The unique structure of this compound, combining a reactive handle with a photoactive and biologically relevant scaffold, makes it a valuable tool in multiple scientific domains.

### Derivatization Agent for Mass Spectrometry

**Anthraquinone-2-carbonyl chloride** is an effective derivatization reagent for alcohols, particularly in the context of mass spectrometry.<sup>[2][7]</sup> The anthraquinone moiety imparts significant electron affinity to the analyte molecule. When the resulting anthraquinone

carboxylate esters are analyzed by negative ion chemical ionization (NCI) mass spectrometry, they exhibit a dramatic enhancement in signal intensity compared to underivatized alcohols or other derivatives.[\[2\]](#) This allows for the ultra-sensitive detection and quantification of alcohols at picogram levels, a critical capability in proteomics and metabolomics research.[\[2\]](#)

## A Privileged Scaffold in Medicinal Chemistry

The anthraquinone core is considered a "privileged scaffold" in drug discovery.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets. The rigid, planar, and aromatic nature of the anthraquinone system makes it an ideal pharmacophore for intercalating into DNA or binding to the active sites of enzymes, particularly nucleotide-binding proteins like kinases and topoisomerases.[\[10\]](#)[\[11\]](#)

By using **Anthraquinone-2-carbonyl chloride**, medicinal chemists can readily synthesize libraries of amide or ester derivatives, systematically modifying the substituents to probe structure-activity relationships (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties for a desired biological target.[\[9\]](#)[\[11\]](#)

## Photosensitizers for Photodynamic Therapy (PDT)

Anthraquinones are known for their photoactive properties.[\[12\]](#)[\[13\]](#)[\[14\]](#) Upon absorption of light, they can be excited to a triplet state and subsequently generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cells. This forms the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

**Anthraquinone-2-carbonyl chloride** serves as a key building block for synthesizing novel, targeted photosensitizers where the anthraquinone core acts as the photoactive engine and the derivatized side chain can be tailored to improve solubility or target the molecule to specific tissues or cells.[\[12\]](#)[\[14\]](#)

## Experimental Protocol: Amide Synthesis

This protocol provides a representative workflow for the synthesis of an N-substituted anthraquinone-2-carboxamide, a common reaction in the development of new drug candidates.[\[5\]](#)

Objective: To synthesize N-(substituted)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.

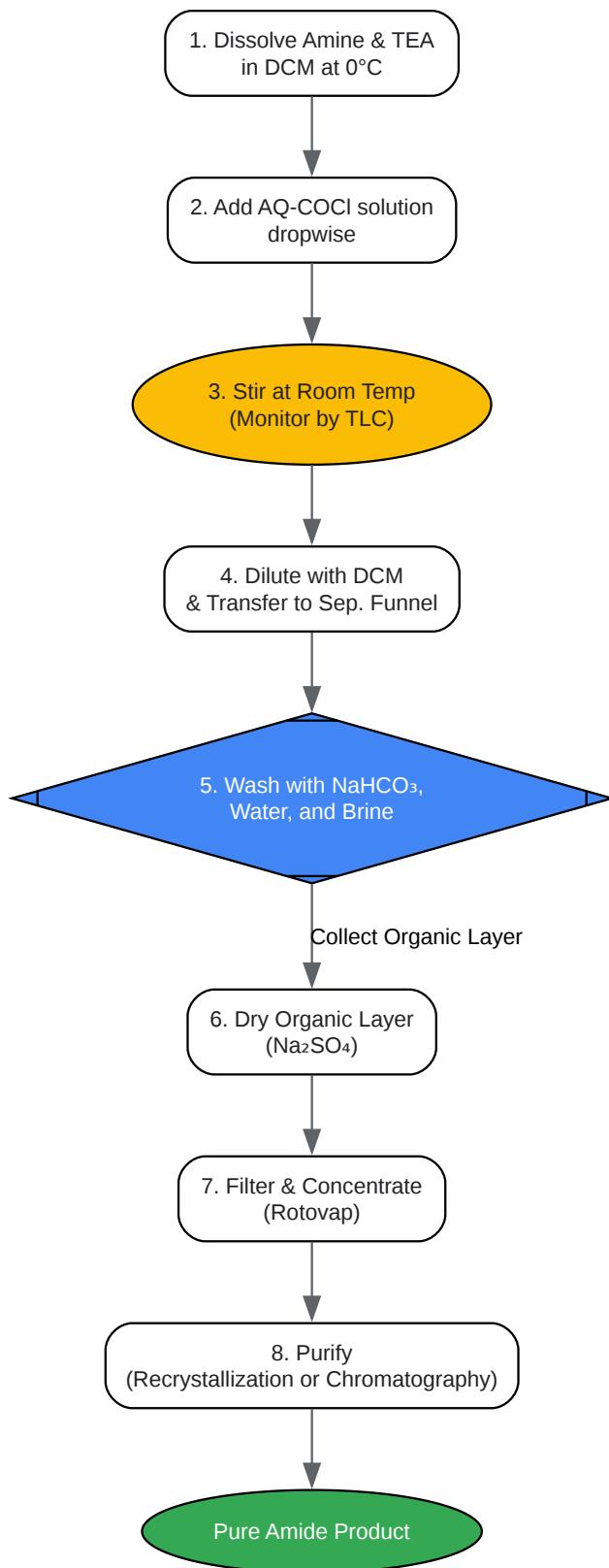
## Materials:

- **Anthraquinone-2-carbonyl Chloride**
- Primary or secondary amine (e.g., Phenylalanine methyl ester) (1.0 eq)
- Triethylamine (TEA) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

## Procedure:

- Reaction Setup: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
- Addition: In a separate flask, dissolve **Anthraquinone-2-carbonyl Chloride** (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, dilute the reaction mixture with additional DCM.
- Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide derivative.



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Caption: Experimental Workflow for Amide Synthesis.

## Safety, Handling, and Storage

**Anthraquinone-2-carbonyl chloride** is a hazardous chemical that requires careful handling by trained personnel.

- Hazard Identification:
  - Corrosive (Hazard Class 8): Causes severe skin burns and eye damage.[\[3\]](#)
  - May be corrosive to metals.[\[3\]](#)
  - Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[\[2\]](#)
- Safe Handling:
  - Always handle in a well-ventilated chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
  - Avoid inhalation of dust or vapors. Use engineering controls to minimize dust generation.
  - Keep away from water and incompatible materials such as bases and strong oxidizing agents.
- Storage:
  - Store in a tightly sealed container in a cool, dry, and dark place.
  - Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
  - Keep in a corrosive-resistant container.

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## References

- 1. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. labproinc.com [labproinc.com]
- 5. ANTHRAQUINONE-2-CARBONYL CHLORIDE | 6470-87-7 [chemicalbook.com]
- 6. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 7. Characterization of anthraquinone-2-carbonyl chloride as an alcohol derivatization reagent for negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anthraquinone-2-carbonyl Chloride CAS number 6470-87-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590788#anthraquinone-2-carbonyl-chloride-cas-number-6470-87-7-properties>]

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